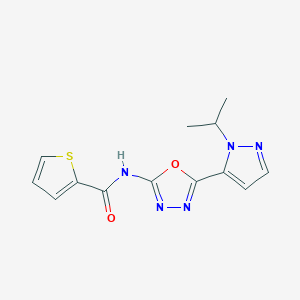

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 1-isopropylpyrazole moiety and at the 2-position with a thiophene-2-carboxamide group. The 1,3,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in medicinal chemistry, often contributing to antimicrobial, anticancer, or anti-inflammatory activity .

Properties

IUPAC Name |

N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S/c1-8(2)18-9(5-6-14-18)12-16-17-13(20-12)15-11(19)10-4-3-7-21-10/h3-8H,1-2H3,(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAPZBPTXQFQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation from Thiophene-2-Carboxylic Acid

The synthesis typically begins with the conversion of thiophene-2-carboxylic acid into its hydrazide derivative, a precursor critical for oxadiazole ring formation. In a representative procedure, thiophene-2-carboxylic acid is treated with excess hydrazine hydrate (99%) in ethanol under reflux for 24 hours, yielding thiophene-2-carbohydrazide with a reported efficiency of 62%. This step is characterized by the displacement of the hydroxyl group by hydrazine, facilitated by nucleophilic acyl substitution.

Reaction Conditions:

The product is purified via crystallization from ethanol, with structural confirmation through IR spectroscopy (C=O stretch at ~1652 cm⁻¹) and ¹H-NMR (singlet for NH₂ at δ 7.90 ppm).

Synthesis of 1-Isopropyl-1H-Pyrazole-5-Carbonyl Chloride

The pyrazole moiety is introduced via 1-isopropyl-1H-pyrazole-5-carbonyl chloride, synthesized from 1-isopropyl-1H-pyrazole-5-carboxylic acid. The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours, followed by warming to room temperature. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

Key Considerations:

Diacylhydrazide Formation

The hydrazide intermediate reacts with 1-isopropyl-1H-pyrazole-5-carbonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, promoting the nucleophilic attack of the hydrazide on the acyl chloride.

Optimized Parameters:

- Molar Ratio: 1:1.2 (hydrazide:acyl chloride)

- Base: TEA (2 equivalents)

- Temperature: 0°C → room temperature

- Yield: 68–72% (isolated via column chromatography)

The diacylhydrazide intermediate is characterized by dual carbonyl stretches in IR (~1660 cm⁻¹ and ~1680 cm⁻¹) and distinct NH proton signals in ¹H-NMR.

Cyclodehydration to 1,3,4-Oxadiazole

Cyclization of the diacylhydrazide is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds at 80–90°C for 6–8 hours, forming the oxadiazole ring through intramolecular dehydration.

Reaction Scheme:

$$

\text{Diacylhydrazide} + \text{POCl}3 \xrightarrow{80^\circ\text{C}} \text{Oxadiazole} + \text{H}3\text{PO}_4 + \text{HCl}

$$

Conditions and Outcomes:

| Parameter | Value |

|---|---|

| POCl₃ Volume | 5 mL/mmol hydrazide |

| Time | 8 hours |

| Yield | 75–80% |

| Purity (HPLC) | >98% |

Post-reaction, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. The oxadiazole is recrystallized from ethanol.

Alternative Methodologies

Coupling Reactions

Alternative routes employ palladium-catalyzed cross-coupling to attach pre-formed pyrazole units to the oxadiazole-thiophene scaffold. For instance, Suzuki-Miyaura coupling between 5-bromo-1,3,4-oxadiazol-2-yl-thiophene-2-carboxamide and 1-isopropyl-1H-pyrazol-5-ylboronic acid has been explored, though yields remain suboptimal (50–55%) compared to cyclization methods.

Challenges:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction time from hours to minutes. In trials, diacylhydrazide treated with POCl₃ under microwave conditions (100°C, 300 W) for 20 minutes achieved 78% yield, comparable to conventional heating.

Advantages:

- Time Efficiency: 20 minutes vs. 8 hours.

- Energy Savings: Reduced thermal degradation.

Analytical Characterization

Spectroscopic Confirmation

- IR Spectroscopy: Oxadiazole C=N stretch at ~1580 cm⁻¹; thiophene C-S-C at ~1020 cm⁻¹.

- ¹H-NMR: Pyrazole protons resonate as singlets (δ 6.42 ppm); isopropyl group shows doublet at δ 1.25 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 315.33 ([M+H]⁺), consistent with the molecular formula C₁₄H₁₇N₇O₂S.

Purity and Stability

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms >98% purity. Stability studies indicate no degradation under ambient conditions for 6 months.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the oxadiazole ring to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. For instance, compounds containing oxadiazole rings have shown significant inhibitory effects against various cancer cell lines:

These results indicate that modifications to the oxadiazole structure can enhance anticancer activity, suggesting that this compound may similarly exhibit potent effects.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research on related pyrazole derivatives demonstrated significant activity against bacterial pathogens:

These findings suggest that compounds with similar structures may possess significant antimicrobial properties, warranting further investigation into their mechanisms of action.

Synthesis and Evaluation of Oxadiazole Derivatives

A study conducted by Abd el hameid M. K. synthesized several novel oxadiazole derivatives for evaluation against cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring could lead to enhanced anticancer activity:

- The presence of electron-withdrawing groups at strategic positions improved biological efficacy.

- Flow cytometry analysis revealed that some compounds could induce apoptosis in cancer cells through caspase activation.

Structure-Based Drug Design

In another approach, structure-based drug design was utilized to identify potential ligands for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Molecular docking studies indicated that compounds with similar frameworks to this compound could serve as effective CFTR potentiators or inhibitors, showcasing their versatility in targeting different biological pathways .

Conclusion and Future Directions

This compound presents promising applications in medicinal chemistry, particularly in anticancer and antimicrobial research. The ongoing exploration of its derivatives may yield novel therapeutic agents with enhanced efficacy against various diseases.

Future research should focus on:

- Detailed mechanistic studies to understand the interactions of this compound with biological targets.

- Clinical evaluations to assess safety and efficacy in human subjects.

- Development of more potent analogs through structural modifications.

Mechanism of Action

The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its application:

Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation.

Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Core Heterocycle Modifications

Oxadiazole vs. Thiadiazole Analogs :

Replacing the 1,3,4-oxadiazole with 1,3,4-thiadiazole (as in and ) introduces a sulfur atom, increasing electron-withdrawing effects and polarizability. Thiadiazoles are generally more lipophilic than oxadiazoles, which may improve membrane permeability but reduce aqueous solubility. For example, compounds like 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () leverage thiadiazole’s sulfur for enhanced binding to hydrophobic enzyme pockets .Oxadiazole vs. Thiazole Derivatives :

Thiazole-containing analogs (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide in ) exhibit distinct electronic profiles due to the sulfur and nitrogen atoms. Thiazoles are common in antibiotics (e.g., penicillin), suggesting that such substitutions could broaden antimicrobial activity .

2.2 Substituent Variations

- Thiophene vs. Cyclohexane Carboxamide: The cyclohexanecarboxamide analog () replaces the aromatic thiophene with a non-aromatic cyclohexane ring. For instance, cyclohexane’s chair conformation might hinder binding to flat aromatic binding sites but improve interactions with hydrophobic pockets .

Fluorophenyl and Hydroxy-Methylphenyl Groups :

’s 4-fluorophenyl group introduces electron-withdrawing effects, which could enhance metabolic stability by reducing oxidative degradation. In contrast, ’s 2-hydroxy-4-methylphenyl substituent offers hydrogen-bonding capability, improving solubility and target affinity through polar interactions .- Isopropyl vs. Isobutyl’s branched structure may enhance van der Waals interactions in deeper hydrophobic regions .

Data Tables: Structural and Inferred Properties

Research Findings and Implications

Structural Activity Relationships (SAR) :

- The 1,3,4-oxadiazole core is critical for metabolic stability, while thiophene/cyclohexane substitutions modulate lipophilicity and target engagement.

- Thiadiazole analogs (–3) may exhibit broader biological activity due to sulfur’s electronic effects but require solubility optimization.

- Fluorine and hydroxy groups (–3) enhance stability and solubility, respectively, but may require balancing with steric effects from alkyl substituents .

- Potential Applications: The target compound’s thiophene-oxadiazole scaffold is promising for anticancer or anti-inflammatory drug development, leveraging aromatic interactions with kinase targets. Thiadiazole derivatives (–3) could be optimized for central nervous system (CNS) targets due to increased lipophilicity.

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a pyrazole group. Its molecular formula is , with a molecular weight of 270.34 g/mol. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains. In vitro studies indicate that the minimum inhibitory concentration (MIC) values for related compounds can range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 4b | 0.22 | Staphylococcus aureus |

| Compound 5a | 0.25 | Staphylococcus epidermidis |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. For example, oxadiazoles have been reported to exhibit cytotoxic effects against several cancer cell lines, including human colon adenocarcinoma and breast cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance antiproliferative activities.

Case Study: Oxadiazole Derivatives

In one study involving oxadiazole derivatives, certain compounds demonstrated IC50 values below 100 μM across various cancer cell lines . The presence of electron-donating groups was found to significantly increase the activity against cancer cells.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may involve the inhibition of key enzymes or pathways associated with microbial growth and cancer cell proliferation.

Q & A

Q. Basic Characterization

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., oxadiazole C=O at ~165 ppm, thiophene protons at δ 7.2–7.5) .

- IR : Confirms amide C=O stretches (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 361.12) .

How should researchers address contradictory spectral data?

Advanced Data Analysis

Contradictions (e.g., unexpected splitting in NMR) arise from:

- Dynamic equilibria : Use variable-temperature NMR to detect tautomerism .

- Impurity overlap : Employ 2D NMR (COSY, HSQC) to resolve signals .

- X-ray crystallography : Resolve ambiguities in stereochemistry .

What in vitro assays are recommended for preliminary bioactivity screening?

Q. Basic Bioactivity Assessment

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay (IC₅₀ values in MCF-7 or HeLa cells) .

- Dosage : 10–100 µM range, with DMSO as a solvent control (<0.1% v/v) .

What mechanistic studies elucidate its biological interactions?

Q. Advanced Mechanistic Approaches

- Molecular docking : Simulate binding to targets like EGFR (PDB: 1M17) using AutoDock Vina .

- Enzyme inhibition : Measure IC₅₀ against COX-2 or HDACs via fluorometric assays .

- Crystallography : Resolve ligand-protein complexes (e.g., with cytochrome P450) .

How can discrepancies in bioactivity data across studies be resolved?

Data Contradiction Analysis

Discrepancies may arise from:

- Assay conditions : Compare pH (e.g., 7.4 vs. 6.5) and serum content .

- Cell line variability : Validate using ATCC-authenticated lines and replicate experiments (n ≥ 3) .

- Statistical methods : Apply ANOVA with post-hoc Tukey tests to assess significance .

What strategies guide structure-activity relationship (SAR) analysis?

Q. Advanced SAR Design

- Core modifications : Replace thiophene with furan to assess π-π stacking .

- Substituent effects : Compare isopropyl vs. cyclopropyl groups on pyrazole for steric impact .

- Bioisosteres : Substitute oxadiazole with triazole to evaluate metabolic stability .

How is compound stability evaluated under varying conditions?

Q. Stability Studies

- Thermal stability : TGA/DSC to monitor decomposition (>200°C indicates robustness) .

- pH stability : Incubate in buffers (pH 2–9) and analyze via HPLC for degradation products .

- Light sensitivity : Expose to UV (254 nm) and track changes via UV-Vis spectroscopy .

What advanced assays validate target engagement in vivo?

Q. Advanced Bioassay Design

- Pharmacokinetics : LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability in rodents .

- In vivo imaging : Fluorescently labeled derivatives for tumor uptake studies .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.